
1-(Pyren-1-YL)hexadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyren-1-YL)hexadecan-1-one is a compound that belongs to the family of pyrene derivatives. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making its derivatives valuable in various scientific and industrial applications. The compound this compound is characterized by a pyrene moiety attached to a hexadecanone chain, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1-(Pyren-1-YL)hexadecan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the acylation of pyrene with alkynoic acids in the presence of trifluoroacetic anhydride and triflic acid. The reaction is carried out in dichloromethane, and the product is purified using column chromatography
Analyse Des Réactions Chimiques
1-(Pyren-1-YL)hexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrene moiety can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
1-(Pyren-1-YL)hexadecan-1-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in cellular imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 1-(Pyren-1-YL)hexadecan-1-one is primarily related to its ability to interact with various molecular targets through its pyrene moiety. The compound can insert into lipid bilayers, affecting membrane fluidity and function. It can also interact with proteins and nucleic acids, influencing their structure and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparaison Avec Des Composés Similaires
1-(Pyren-1-YL)hexadecan-1-one can be compared with other pyrene derivatives such as 1-acetylpyrene and 1-pyrenylbut-2-yn-1-one. These compounds share similar photophysical properties but differ in their chemical reactivity and applications. For example, 1-acetylpyrene has a shorter fluorescence lifetime and lower quantum yield compared to this compound . The unique structure of this compound, with its long alkyl chain, provides distinct advantages in certain applications, such as membrane studies and organic electronics .
Propriétés
Numéro CAS |
125509-67-3 |
|---|---|
Formule moléculaire |
C32H40O |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
1-pyren-1-ylhexadecan-1-one |
InChI |
InChI=1S/C32H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-30(33)28-23-21-27-20-19-25-16-15-17-26-22-24-29(28)32(27)31(25)26/h15-17,19-24H,2-14,18H2,1H3 |
Clé InChI |
WPVAUFPEWASKAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)

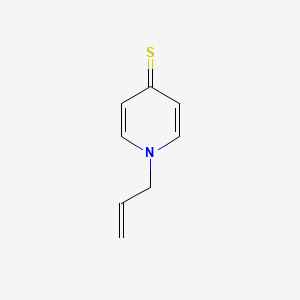
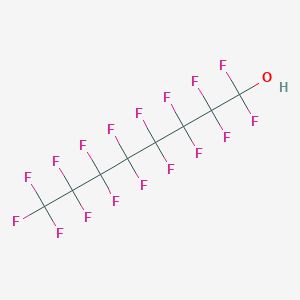
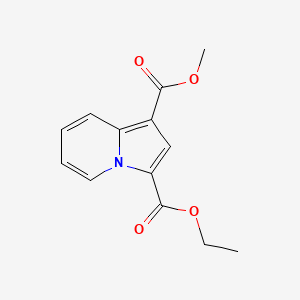


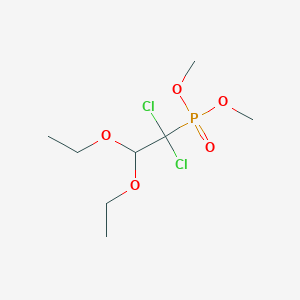
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
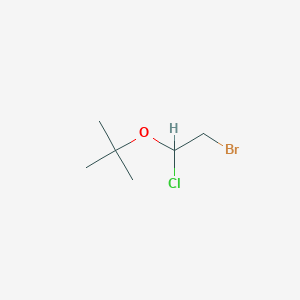

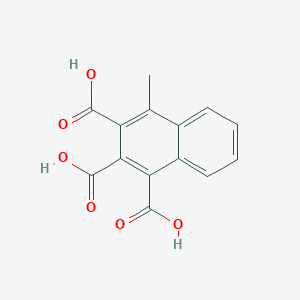
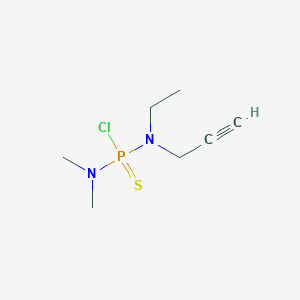
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
